molecular formula C13H10N4O4 B13911282 4-Methyl-2-nitro-5-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenol

4-Methyl-2-nitro-5-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenol

Cat. No.: B13911282
M. Wt: 286.24 g/mol
InChI Key: PKKYGZFVJXFLNI-UHFFFAOYSA-N
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Description

4-Methyl-2-nitro-5-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenol is a complex organic compound that features a unique combination of functional groups, including a nitro group, a triazolopyridine moiety, and a phenolic hydroxyl group. This compound is of significant interest in medicinal and pharmaceutical chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-nitro-5-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenol typically involves a multi-step process. One common method includes the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction conditions involve heating the reactants at 140°C for about 3 hours to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the scalable nature of the microwave-mediated synthesis suggests its potential for industrial applications. The method’s broad substrate scope and functional group tolerance make it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-nitro-5-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and bases like sodium hydroxide for nucleophilic substitution reactions .

Major Products

The major products formed from these reactions include amino derivatives, substituted phenols, and various fused heterocyclic compounds .

Mechanism of Action

The mechanism of action of 4-Methyl-2-nitro-5-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenol involves its interaction with molecular targets such as enzymes and receptors. The triazolopyridine moiety is known to act as an inverse agonist for RORγt, a nuclear receptor involved in immune response regulation . Additionally, it can inhibit kinases like JAK1 and JAK2, which play crucial roles in cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-2-nitro-5-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenol is unique due to its combination of a nitro group, a triazolopyridine moiety, and a phenolic hydroxyl group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C13H10N4O4

Molecular Weight

286.24 g/mol

IUPAC Name

4-methyl-2-nitro-5-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenol

InChI

InChI=1S/C13H10N4O4/c1-8-4-10(17(19)20)11(18)6-12(8)21-9-2-3-16-13(5-9)14-7-15-16/h2-7,18H,1H3

InChI Key

PKKYGZFVJXFLNI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1OC2=CC3=NC=NN3C=C2)O)[N+](=O)[O-]

Origin of Product

United States

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